N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER

Description

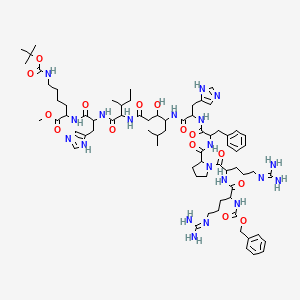

N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER is a synthetic peptide derivative featuring multiple protective groups and a methyl ester moiety. Its structure includes:

- N-alpha-CBZ (carbobenzyloxy) group: Protects the α-amino group of the first arginine (Arg) residue during synthesis .

- STA (statine) residue: A non-proteinogenic amino acid known for its role in protease inhibition, particularly in renin and HIV protease inhibitors.

- N-epsilon-BOC (tert-butyloxycarbonyl) group: Protects the ε-amino group of lysine (Lys) .

- Methyl ester: Modifies the C-terminus to enhance stability or solubility.

This compound is primarily used in biochemical research as a synthetic intermediate or substrate mimetic, particularly in studies involving protease activity modulation .

Properties

IUPAC Name |

methyl 2-[[2-[[2-[[4-[[2-[[2-[[1-[5-(diaminomethylideneamino)-2-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHCJHYEAZDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H110N20O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1495.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and esterification. The process typically starts with the protection of the amino groups using CBZ (carbobenzyloxy) and BOC (tert-butyloxycarbonyl) groups. The protected amino acids are then coupled sequentially using reagents like DCC (dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). Finally, the esterification of the lysine residue is achieved using methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base

Scientific Research Applications

Biochemical Research

Enzyme Substrates and Inhibitors

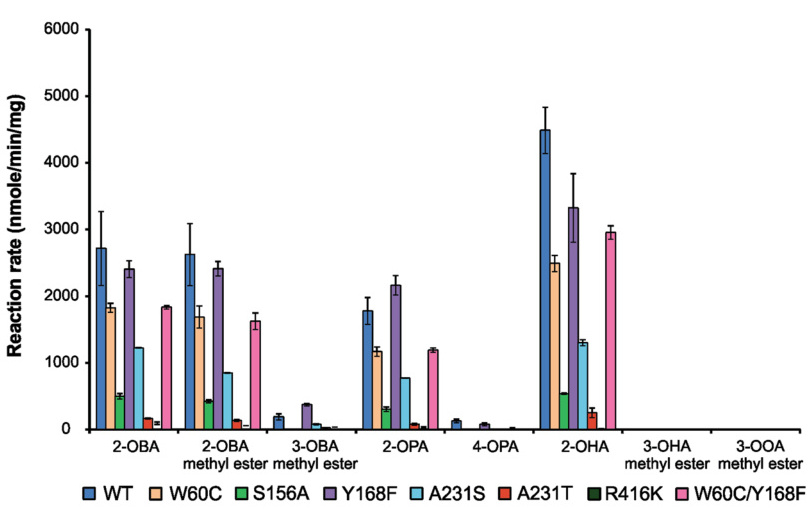

Cgp 29287 serves as a substrate for various enzymes, particularly proteases. The compound’s structure allows it to be utilized in studying enzyme kinetics and mechanisms. For instance, it can be employed to investigate the specificity of proteases, such as cathepsin B, which cleaves peptide bonds at specific sites. This application is crucial for understanding protease functions in biological processes and disease mechanisms .

Protein Engineering

The incorporation of non-canonical amino acids (ncAAs) into proteins can enhance their functionality and stability. Cgp 29287 can be modified to include ncAAs, facilitating the design of proteins with novel properties for therapeutic applications. This approach has been highlighted in studies focusing on improving biocatalysts through semi-rational protein design, showcasing the potential for creating more efficient enzymes for industrial applications .

Pharmaceutical Applications

Drug Development

Cgp 29287 has been investigated for its potential as a drug candidate due to its ability to inhibit specific ion channels, such as Kv1.3. This ion channel is implicated in autoimmune diseases, making the compound a target for developing treatments for conditions like multiple sclerosis and rheumatoid arthritis. The selective inhibition of Kv1.3 by peptides derived from Cgp 29287 demonstrates its therapeutic promise .

Peptide Therapeutics

The compound's structure allows it to mimic natural peptides involved in various physiological processes. This characteristic makes it suitable for designing peptide-based therapeutics that can modulate biological pathways effectively. Research into its analogs has shown promise in enhancing the efficacy of existing treatments by improving bioavailability and reducing side effects .

Biotechnology Applications

Biocatalysis

Cgp 29287 can be utilized in biocatalytic processes where enzymes are employed to facilitate chemical reactions under mild conditions. Its role as a substrate or inhibitor can enhance the efficiency of enzymatic reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals. The use of enzyme-catalyzed reactions offers advantages over traditional chemical methods, including reduced environmental impact and improved selectivity .

Combinatorial Chemistry

The compound’s complex structure makes it an excellent candidate for combinatorial chemistry approaches aimed at generating libraries of biologically active compounds. This methodology allows researchers to explore a vast chemical space quickly, identifying potential drug candidates or new materials with desirable properties .

- Study on Enzyme Specificity : Research demonstrated that Cgp 29287 effectively serves as a substrate for cathepsin B, allowing scientists to elucidate the enzyme's specificity and catalytic mechanism, which is vital for drug design targeting protease-related diseases .

- Development of Peptide Inhibitors : A study explored the modification of Cgp 29287 to enhance its inhibitory effects on Kv1.3 channels, leading to promising results in models of autoimmune diseases, indicating its potential as a therapeutic agent .

- Biocatalytic Efficiency Improvement : Investigations into using Cgp 29287 in biocatalytic processes highlighted its role in increasing reaction rates and selectivity compared to traditional methods, showcasing its utility in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Peptide Derivatives with Protective Groups

Key Differences :

- The target compound’s STA residue and protective groups distinguish it from natural peptides like PHSRN, which rely on native sequences for biological activity .

- Compared to Atriopeptin II, the methyl ester and protective groups in the target compound suggest a focus on stability during synthesis rather than direct bioactivity .

Methyl Ester-Containing Compounds

Key Differences :

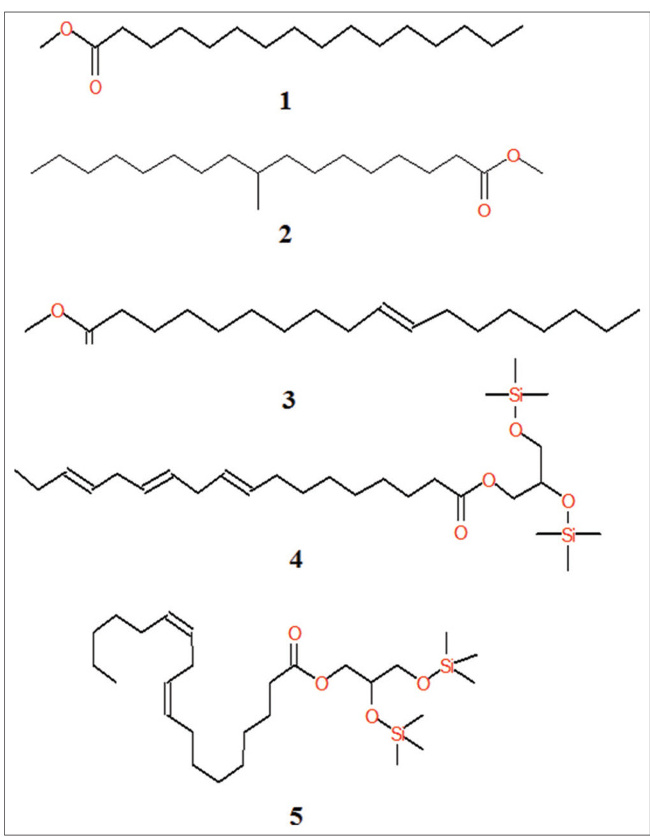

- The target compound’s peptide backbone contrasts with smaller methyl esters (e.g., hexadecanoic acid methyl ester), which are used in lipid profiling or as metabolic intermediates .

- Unlike 8-O-acetylshanzhiside methyl ester, which is derived from natural glycosides, the target compound is fully synthetic and tailored for protease interaction .

Data Table: Comparative Properties

Biological Activity

N-alpha-CBZ-ARG-ARG-PRO-PHE-HIS-STA-ILE-HIS-N-EPSILON-BOC-LYS methyl ester (CAS No. 93287-54-8) is a complex peptide compound with significant biological activity. This compound is characterized by its intricate structure, consisting of multiple amino acid residues, and is utilized in various biochemical applications, including drug design and synthesis.

- Molecular Formula : C72H110N20O15

- Molecular Weight : 1495.77 g/mol

- Density : 1.36 g/cm³ (predicted)

- pKa : 11.03 (predicted)

- Storage Temperature : -20°C

Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the presence of arginine and lysine residues, which are known to play crucial roles in various biological processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Cellular Uptake : Its structure allows for enhanced cellular uptake, making it a potential candidate for drug delivery systems targeting specific tissues or cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.

Case Studies

- Anti-inflammatory Effects :

- Antimicrobial Testing :

- Drug Delivery Systems :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.